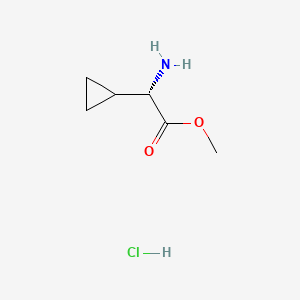

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride

説明

BenchChem offers high-quality (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl (2S)-2-amino-2-cyclopropylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5(7)4-2-3-4;/h4-5H,2-3,7H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMSADQSMWKRRW-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride: A Cornerstone for Modern Drug Discovery

This guide provides a comprehensive technical overview of (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride, a chiral building block of significant interest to researchers, medicinal chemists, and drug development professionals. Its unique conformational constraints and metabolic stability make it a valuable component in the design of novel therapeutics. This document delves into its chemical properties, stereoselective synthesis, analytical characterization, and applications, with a focus on the scientific principles that underpin its utility.

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles is relentless. Non-natural, conformationally constrained amino acids are critical tools in this endeavor. Among these, derivatives of cyclopropylglycine are particularly noteworthy. The cyclopropyl group, a small, highly strained carbocycle, imparts a rigidifying effect on molecular structures. This rigidity can pre-organize a ligand into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target and often leading to a significant increase in binding affinity.

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride provides a chiral center and a cyclopropyl fragment, making it a key intermediate for synthesizing complex molecules where precise three-dimensional architecture is paramount for biological activity[1]. It has found particular utility in the development of potent inhibitors for targets such as the Hepatitis C Virus (HCV) NS3/4A protease[2]. This guide will serve as a technical resource for scientists leveraging this powerful building block.

Section 1: Core Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and development.

Structural and Chemical Identifiers

-

IUPAC Name: methyl (2S)-2-amino-2-cyclopropylacetate;hydrochloride

-

Molecular Formula: C₆H₁₂ClNO₂

-

Molecular Weight: 165.62 g/mol

-

CAS Number: 138326-68-8

-

Appearance: White to light brown crystalline solid

Tabulated Physicochemical Data

The following table summarizes the key physical and chemical properties of (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride.

| Property | Value | Source(s) |

| Molecular Weight | 165.62 g/mol | [3] |

| Molecular Formula | C₆H₁₂ClNO₂ | [3] |

| Appearance | White to light brown solid | [3] |

| Boiling Point | 162°C at 760 mmHg (Predicted for free base) | [4] |

| Density | 1.147 g/cm³ (Predicted) | [4] |

| Flash Point | 36°C (Predicted for free base) | [4] |

| Storage Conditions | Room temperature, in a dry, sealed container away from moisture | [3] |

| Solubility | Soluble in methanol |

Section 2: Stereoselective Synthesis Methodologies

The synthesis of enantiomerically pure cyclopropyl amino acids is a significant challenge in organic chemistry. The creation of the strained three-membered ring adjacent to a chiral center requires precise stereochemical control. While numerous methods exist for the synthesis of cyclopropylglycines, including enzymatic resolutions and catalytic asymmetric cyclopropanation, a biocatalytic approach offers an elegant and environmentally favorable route to the (S)-enantiomer core.[5][6]

The following protocol is a representative, multi-step synthesis based on established biocatalytic and standard organic chemistry transformations.

Representative Synthesis Workflow

Sources

A Senior Application Scientist's Guide to the Chiral Synthesis of (S)-Methyl 2-amino-2-cyclopropylacetate Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. Its defining feature, a conformationally rigid cyclopropane ring, imparts unique structural constraints when incorporated into peptides and small molecules, often leading to enhanced metabolic stability and receptor selectivity.[1] This guide provides an in-depth technical overview of the chiral synthesis of this valuable building block. We will explore various synthetic strategies, from classical resolution to modern asymmetric catalysis, and present a detailed, field-proven protocol for its preparation via enzymatic deracemization. The causality behind experimental choices, self-validating protocols, and authoritative references are interwoven to ensure scientific integrity and practical applicability.

Introduction: The Strategic Value of Cyclopropyl Amino Acids

The incorporation of unnatural amino acids into therapeutic peptides is a cornerstone of modern drug design. Cyclopropane-containing amino acids, such as (S)-Methyl 2-amino-2-cyclopropylacetate, are particularly prized for their ability to lock the peptide backbone into specific conformations.[2][3] This conformational rigidity can drastically improve a drug candidate's binding affinity for its target and its resistance to enzymatic degradation. The title compound serves as a versatile chiral precursor for these advanced applications, making its efficient and stereoselective synthesis a critical challenge for process chemists and researchers.[4]

This document moves beyond a simple recitation of synthetic steps. It is designed as a technical whitepaper that elucidates the underlying principles governing the successful chiral synthesis of this target molecule, empowering researchers to not only replicate the results but also to adapt and troubleshoot the methodologies.

Comparative Analysis of Synthetic Strategies

The primary challenge in synthesizing (S)-Methyl 2-amino-2-cyclopropylacetate lies in the precise control of the stereocenter at the α-carbon. Several distinct strategies have been developed to address this, each with its own set of advantages and limitations.

-

Asymmetric Catalysis: This is the most elegant and atom-economical approach. It involves the direct formation of the cyclopropane ring or the installation of the amino group in an enantioselective manner.

-

Metal-Catalyzed Cyclopropanation: Chiral rhodium(II) or cobalt(II) complexes can catalyze the asymmetric cyclopropanation of dehydroaminocarboxylates.[5][6] These methods can provide high yields and excellent enantioselectivities directly, but often require specialized, expensive ligands and catalysts.[5][6]

-

Reductive Addition: Cobalt-catalyzed asymmetric reductive addition of cyclopropyl chlorides to α-iminoesters represents a powerful method for creating the chiral α-tertiary amino acid center with high enantioselectivity.[7]

-

-

Chiral Pool Synthesis: This strategy leverages readily available, enantiopure starting materials. A notable route involves using chiral epichlorohydrin, which sets the stereochemistry early in the synthesis, leading to a diastereopure bicyclic lactone intermediate that is then converted to the desired amino acid.[1] This method provides excellent stereocontrol but may involve more synthetic steps.

-

Chiral Resolution: This classical approach involves the synthesis of a racemic mixture, followed by the separation of the desired enantiomer. While often less direct, resolution can be highly effective, scalable, and cost-efficient.

-

Enzymatic Resolution: Enzymes, such as proteases like Papain, can selectively act on one enantiomer in a racemic mixture. For instance, the selective hydrolysis of the (R)-ester from a racemic N-protected methyl ester leaves the desired (S)-ester untouched, allowing for a clean separation.[8] This method is renowned for achieving exceptionally high enantiomeric excess (>99% ee).

-

Chiral Chromatography: Racemic mixtures can be separated using a chiral stationary phase in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).[9] While highly effective for analytical and small-scale preparative work, it can be expensive and cumbersome to scale up.

-

For this guide, we will focus on a detailed protocol based on enzymatic resolution , a robust and widely accessible method that provides a reliable pathway to high-purity material.

Featured Synthesis: Enzymatic Resolution Pathway

This pathway was selected for its reliability, scalability, and the exceptionally high enantiopurity it delivers. It follows a logical progression from an inexpensive starting material to the final, highly pure chiral product.

Caption: Workflow for the enzymatic resolution of the target molecule.

Detailed Experimental Protocols

Trustworthiness through Self-Validation: Each step includes checkpoints and expected outcomes. The success of the final step (crystallization of the hydrochloride salt) is contingent upon the purity and success of the preceding steps, creating a self-validating system.

Step 1: Synthesis of Racemic N-Boc-Methyl 2-amino-2-cyclopropylacetate

-

Rationale: This protocol begins with the creation of the racemic precursor. The Strecker reaction is a classic and effective method for synthesizing α-amino acids.[2] Subsequent esterification and Boc protection prepare the substrate for the key enzymatic step. A practical three-step synthesis from inexpensive cyclopropyl methyl ketone has also been elaborated for multigram quantities.[8] For this guide, we assume the racemic N-Boc protected ester is available or synthesized via established methods.

Step 2: Papain-Catalyzed Enantioselective Hydrolysis [8]

-

Expertise & Causality: Papain is a cysteine protease that exhibits enantioselectivity. In a buffered aqueous-organic system, it selectively recognizes and cleaves the ester bond of the (R)-enantiomer. The choice of buffer (pH 6.5-7.5) is critical to maintain optimal enzyme activity. Dimethyl sulfoxide (DMSO) is often added as a co-solvent to improve substrate solubility.

-

Protocol:

-

Prepare a buffer solution of 0.1 M phosphate at pH 7.0 containing 1 mM EDTA.

-

In a temperature-controlled reaction vessel (37 °C), suspend racemic N-Boc-methyl 2-amino-2-cyclopropylacetate (1.0 equiv.) in the buffer solution (approx. 0.1 M substrate concentration). Add DMSO (10-20% v/v) if solubility is an issue.

-

Add crude Papain (commercially available, ~10-20% by weight relative to the substrate).

-

Stir the mixture vigorously at 37 °C. Monitor the reaction progress by chiral HPLC or by measuring the consumption of base (e.g., using a pH-stat to maintain pH by adding 0.1 M NaOH). The reaction is typically complete when 50% of the substrate has been hydrolyzed (4-24 hours).

-

Step 3: Work-up and Separation

-

Rationale: The key to this step is the differential solubility of the product mixture. The unreacted (S)-ester remains soluble in organic solvents, while the hydrolyzed (R)-acid is a carboxylate salt at neutral or basic pH, rendering it water-soluble.

-

Protocol:

-

Once the reaction reaches ~50% conversion, cool the mixture to room temperature.

-

Adjust the pH of the aqueous solution to ~8.5 with 1 M NaOH. This ensures the (R)-acid is fully deprotonated and resides in the aqueous phase.

-

Extract the mixture three times with an organic solvent such as ethyl acetate or diethyl ether. The desired (S)-ester will move into the organic phase.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (S)-N-Boc-methyl 2-amino-2-cyclopropylacetate. The enantiomeric excess at this stage should be >98% ee.

-

Step 4: Deprotection and Hydrochloride Salt Formation

-

Rationale: The Boc (tert-butoxycarbonyl) group is a protecting group specifically designed to be stable to many reaction conditions but easily cleaved under strong acidic conditions. By using a solution of hydrogen chloride (HCl) in an anhydrous solvent, the Boc group is removed, and the resulting free amine is protonated in situ to form the stable, crystalline hydrochloride salt.

-

Protocol:

-

Dissolve the purified (S)-N-Boc-methyl ester from the previous step in a minimal amount of anhydrous methanol or 1,4-dioxane.

-

Cool the solution in an ice bath (0 °C).

-

Bubble anhydrous HCl gas through the solution or add a saturated solution of HCl in dioxane/methanol (e.g., 4 M HCl in dioxane) dropwise with stirring.

-

Monitor the reaction by TLC until all starting material is consumed (typically 1-4 hours).

-

Remove the solvent under reduced pressure. The resulting solid or oil is the crude hydrochloride salt.

-

Triturate the crude product with cold diethyl ether to induce crystallization. Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to afford pure (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride.

-

Data Summary and Characterization

Quantitative data from a typical synthesis are summarized below. Yields and enantiomeric excess are highly dependent on reaction scale and optimization.

| Step | Key Transformation | Typical Yield | Typical Purity (ee) | Notes |

| 2 | Enzymatic Hydrolysis | ~95% (for 50% conversion) | N/A | Reaction stopped at ~50% conversion. |

| 3 | Extractive Separation | 85-90% (of theoretical max) | >98% | Efficiency depends on extraction technique. |

| 4 | Deprotection & Salt Formation | 90-98% | >98% | Product is typically a crystalline solid. |

| Overall | Racemate to Final Product | ~40% | >98% | Based on the starting racemic material. |

The final product should be characterized by:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry: To verify the molecular weight (165.62 g/mol for the hydrochloride salt).[10]

-

Chiral HPLC/GC: To determine the enantiomeric excess after derivatization.

-

Melting Point: To assess purity.

Alternative Strategy Showcase: Asymmetric Cyclopropanation

For comparison, modern catalytic methods offer a more direct route, avoiding the need for resolution.

Caption: Cobalt-catalyzed asymmetric radical cyclopropanation pathway.[5]

This approach, developed by Zhang and colleagues, utilizes a cobalt(II)-metalloradical catalysis (MRC) system to achieve asymmetric cyclopropanation with high yields and excellent enantioselectivities.[5] While requiring more specialized reagents, it represents the state-of-the-art in catalytic enantioselective synthesis for this class of molecules.

Conclusion

The chiral synthesis of (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride is a well-established process crucial for the advancement of peptide-based therapeutics. While sophisticated catalytic methods provide direct and elegant routes, the enzymatic resolution of the corresponding racemate remains a highly reliable, scalable, and cost-effective strategy that consistently delivers material of exceptional enantiopurity. The detailed protocol provided herein is built on a foundation of scientific integrity, explaining the causality behind each step to empower researchers not just to follow a recipe, but to understand and master the synthesis. The continuous development of new catalysts and biocatalytic systems will undoubtedly lead to even more efficient and sustainable methods for producing this important chiral building block in the future.

References

- Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids.

- Synthesis of Amino Acids of Cyclopropylglycine Series.

- Methyl 2-amino-2-cyclopropylacet

- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom

- Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)

- Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates.

- A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.

- Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Deriv

- Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate.

- Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphonates.Organic Chemistry Frontiers, RSC Publishing.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphonates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

The Discovery and Synthetic Accessibility of (S)-Methyl 2-amino-2-cyclopropylacetate Hydrochloride: A Technical Guide

Introduction: The Strategic Value of Constrained Amino Acids in Drug Design

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. Non-natural, conformationally constrained amino acids have emerged as powerful tools in achieving these goals. Among these, derivatives of cyclopropylglycine are of particular interest. The cyclopropyl group, a three-membered carbocycle, imparts a unique set of properties to a molecule. Its rigid nature restricts the conformational freedom of the amino acid backbone, which can lead to a more favorable entropic profile upon binding to a biological target.[1][2] This conformational locking can also enhance resistance to enzymatic degradation, prolonging the in vivo half-life of a therapeutic agent.[1][2][3]

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride, a derivative of the non-proteinogenic amino acid cyclopropylglycine, represents a key building block for the synthesis of novel therapeutics.[4][5] Its (S)-configuration at the alpha-carbon is often crucial for biological activity, mimicking the stereochemistry of natural L-amino acids. This guide provides an in-depth technical overview of the discovery and synthesis of this valuable compound, intended for researchers, scientists, and professionals in drug development.

Synthetic Strategies for (S)-Methyl 2-amino-2-cyclopropylacetate Hydrochloride

The synthesis of (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride can be conceptually divided into two key stages: the asymmetric synthesis of the cyclopropylglycine core and the subsequent esterification and salt formation.

Asymmetric Synthesis of the (S)-Cyclopropylglycine Core

The primary challenge lies in the enantioselective construction of the cyclopropylglycine scaffold. Several strategies have been developed to achieve this, each with its own advantages and considerations.

-

Enzymatic Resolution: A common and effective method involves the enzymatic resolution of a racemic mixture of a suitable cyclopropylglycine derivative. For instance, the hydrolysis of N-protected racemic methyl cyclopropylglycinate using enzymes like papain can selectively yield the (S)-acid, which can then be deprotected and esterified.[6]

-

Asymmetric Catalysis: The use of chiral catalysts to direct the stereochemical outcome of a reaction is a powerful approach. This can involve transition-metal catalyzed cyclopropanation reactions or enantioselective additions to imines.[7][8] For example, cobalt-catalyzed enantioselective reductive addition of a ketimine with cyclopropyl chloride can construct the chiral amino ester scaffold with high enantioselectivity.[8]

-

Biocatalysis: The use of whole-cell or isolated enzymes offers a green and highly selective alternative for asymmetric synthesis. NADH-driven biocatalytic systems have been developed for the efficient synthesis of (S)-cyclopropylglycine from a keto-acid precursor, demonstrating high conversion and enantiomeric excess.[5][9]

The choice of synthetic route will depend on factors such as scalability, cost of reagents and catalysts, and the desired optical purity.

Esterification and Hydrochloride Salt Formation

Once the chiral (S)-2-amino-2-cyclopropylacetic acid is obtained, the final steps involve the formation of the methyl ester and its conversion to the hydrochloride salt. A straightforward and widely applicable method for the esterification of amino acids is the use of trimethylchlorosilane (TMSCl) in methanol.[10][11] This in situ generation of HCl gas promotes the esterification while also forming the hydrochloride salt in a one-pot procedure.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-amino-2-cyclopropylacetic acid via Biocatalytic Reductive Amination

This protocol is based on the principles of NADH-driven biocatalytic systems.[5]

Materials:

-

2-oxo-2-cyclopropylacetic acid

-

Ammonium formate

-

NAD+

-

Formate dehydrogenase (FDH)

-

(S)-amino acid dehydrogenase (S-AADH)

-

Phosphate buffer (pH 7.5)

Procedure:

-

In a temperature-controlled reactor, dissolve 2-oxo-2-cyclopropylacetic acid, ammonium formate, and NAD+ in phosphate buffer.

-

Add the formate dehydrogenase and (S)-amino acid dehydrogenase to the reaction mixture.

-

Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the progress of the reaction by HPLC or TLC.

-

Upon completion, the enzymes can be removed by ultrafiltration.

-

The product, (S)-2-amino-2-cyclopropylacetic acid, can be isolated and purified by standard techniques such as ion-exchange chromatography.

Protocol 2: Esterification and Hydrochloride Salt Formation

This protocol outlines a general and efficient method for the conversion of the amino acid to its methyl ester hydrochloride.[10][11]

Materials:

-

(S)-2-amino-2-cyclopropylacetic acid

-

Anhydrous methanol

-

Trimethylchlorosilane (TMSCl)

-

Diethyl ether

Procedure:

-

Suspend (S)-2-amino-2-cyclopropylacetic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

Cool the suspension in an ice bath.

-

Slowly add trimethylchlorosilane dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction by TLC until all the starting amino acid has been consumed.

-

Concentrate the reaction mixture under reduced pressure to obtain a solid or oil.

-

Triturate the residue with diethyl ether to precipitate the product.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride as a white to off-white solid.

Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

| Technique | Expected Results |

| ¹H NMR | Characteristic peaks for the methoxy group (singlet, ~3.7 ppm), the α-proton (multiplet), and the cyclopropyl protons (multiplets in the upfield region, ~0.5-1.5 ppm). The amino group protons may appear as a broad singlet.[12] |

| ¹³C NMR | Resonances for the carbonyl carbon (~170 ppm), the methoxy carbon (~52 ppm), the α-carbon, and the cyclopropyl carbons. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the free base ([M+H]⁺) at m/z 130.08.[13] |

| Chiral HPLC/GC | Analysis on a suitable chiral stationary phase to determine the enantiomeric excess (e.e.) of the (S)-enantiomer. |

| Melting Point | A sharp melting point is indicative of high purity. |

| Appearance | White to light brown solid.[4] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂ClNO₂ | [4][14] |

| Molecular Weight | 165.62 g/mol | [4][14] |

| CAS Number | 535936-86-8 | [4][14] |

Applications in Drug Discovery

The incorporation of (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride into peptide or small molecule drug candidates can offer several advantages:

-

Enhanced Potency: The conformational rigidity imposed by the cyclopropyl ring can pre-organize the molecule into a bioactive conformation, leading to tighter binding with the target receptor or enzyme.[1][2]

-

Increased Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.[1][3]

-

Improved Selectivity: By locking the molecule into a specific conformation, binding to off-target receptors can be minimized, leading to a better safety profile.

-

Peptidomimetic Design: In peptide-based therapeutics, the introduction of this non-natural amino acid can prevent proteolytic cleavage and stabilize secondary structures like β-turns.[1][15]

Due to these favorable properties, cyclopropyl-containing amino acids are found in a number of preclinical and clinical drug candidates.[1][5]

Logical and Workflow Diagrams

Caption: Overall synthetic workflow for (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride.

Caption: Characterization workflow for the final product.

Conclusion

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride is a synthetically accessible and highly valuable building block for the development of next-generation therapeutics. The strategic incorporation of the cyclopropyl moiety offers a proven method for enhancing the pharmacological properties of drug candidates. The synthetic routes outlined in this guide, particularly those employing biocatalysis and asymmetric catalysis, provide efficient pathways to this important chiral intermediate. A thorough understanding of its synthesis and characterization is crucial for its effective application in medicinal chemistry and drug development programs.

References

-

Methyl 2-(Benzyloxycarbonylamino)-2-cyclopropylideneacetate: A Versatile Building Block for Cyclopropyl-Containing Amino Acids. (2009). ResearchGate. Retrieved from [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). MDPI. Retrieved from [Link]

-

Methyl 2-amino-2-cyclopropylacetate hydrochloride | CAS 535936-86-8. (n.d.). American Elements. Retrieved from [Link]

-

Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. (2024). MDPI. Retrieved from [Link]

- Amino acid methyl ester hydrochloride preparation. (n.d.). Google Patents.

-

Synthesis of Amino Acids of Cyclopropylglycine Series. (n.d.). ResearchGate. Retrieved from [Link]

- Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives. (n.d.). Google Patents.

-

(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

methyl 2-amino-2-cyclopropylacetate,hydrochloride. (n.d.). INNOPHARMCHEM. Retrieved from [Link]

-

Methyl 2-cyclopropylacetate | C6H10O2. (n.d.). PubChem. Retrieved from [Link]

-

Methyl 2-amino-2-cyclopropylacetate | C6H11NO2. (n.d.). PubChem. Retrieved from [Link]

-

Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. (n.d.). ResearchGate. Retrieved from [Link]

-

A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (2023). ACS Publications. Retrieved from [Link]

-

Structural, Biochemical, and Bioinformatic Basis for Identifying Radical SAM Cyclopropyl Synthases. (n.d.). ACS Publications. Retrieved from [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. Retrieved from [Link]

-

Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphonates. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Cobalt-Catalyzed Enantioselective Reductive Addition of Ketimine with Cyclopropyl Chloride to Construct Chiral Amino Esters Bearing Cyclopropyl Fragments. (2024). Synfacts. Retrieved from [Link]

-

Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. (n.d.). Europe PMC. Retrieved from [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate. Retrieved from [Link]

-

A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. (n.d.). ChemRxiv. Retrieved from [Link]

- The synthesis of cyclopropane amino acids and peptides. (n.d.). Google Patents.

-

Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. (n.d.). ResearchGate. Retrieved from [Link]

-

Isotope-labeled amino acids and compounds for NMR studies. (n.d.). NMR-BIO. Retrieved from [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphonates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Methyl 2-amino-2-cyclopropylacetate | C6H11NO2 | CID 14040494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. americanelements.com [americanelements.com]

- 15. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

Technical Guide: Spectroscopic Characterization of (S)-Methyl 2-amino-2-cyclopropylacetate Hydrochloride

Executive Summary

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride is a critical chiral building block, most notably employed in the synthesis of HCV NS3/4A protease inhibitors such as Boceprevir (Victrelis). Its structural rigidity, imparted by the cyclopropyl moiety, and its specific stereochemistry (S-configuration) are essential for the pharmacodynamic properties of the final drug substance.

This guide provides a definitive reference for the spectroscopic identification of this compound. It moves beyond simple peak listing to explain the causality of the signals, offering researchers a self-validating system for quality control and structural verification.

Part 1: Chemical Identity & Structural Context[1][2]

| Property | Detail |

| Chemical Name | (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride |

| Common Name | (S)-Cyclopropylglycine methyl ester HCl |

| CAS Number | 138326-68-8 |

| Molecular Formula | C |

| Molecular Weight | 165.62 g/mol (Salt); 129.16 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |

Structural Diagram & Numbering

To ensure accurate assignment, we utilize the following numbering scheme for the spectroscopic data:

-

C1: Carbonyl carbon (Ester)

-

C2:

-Carbon (Chiral center) -

C3: Cyclopropyl methine (CH)

-

C4/C5: Cyclopropyl methylenes (CH

) -

C6: Methyl ester carbon (OCH

)

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: Sample Preparation

-

Solvent Choice: Methanol-d

(CD -

Concentration: 10–15 mg in 0.6 mL solvent.

-

Reference: TMS (

0.00) or residual solvent peak (CD

Proton NMR ( H NMR)

Field Strength: 400 MHz

Solvent: CD

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 3.85 | Singlet (s) | 3H | O-CH | Characteristic methyl ester singlet. Sharp and intense. |

| 3.35 | Doublet (d) | 1H | The doublet arises from coupling to the single cyclopropyl methine proton ( | |

| 1.10 – 1.19 | Multiplet (m) | 1H | Cyclopropyl CH | Shielded due to the ring strain/anisotropy of the cyclopropane ring. |

| 0.53 – 0.83 | Multiplet (m) | 4H | Cyclopropyl CH | These protons are diastereotopic . The complex multiplet pattern confirms the chiral environment adjacent to the ring. |

| 4.88 | Broad (s) | - | NH | Note: In CD |

Expert Insight: The key diagnostic feature is the doublet at ~3.35 ppm. If this signal appears as a singlet, it indicates a loss of the cyclopropyl group (ring opening) or incorrect structure (e.g., glycine derivative). The diastereotopic nature of the cyclopropyl methylene protons (0.53–0.83 ppm) is a sensitive probe for enantiomeric purity; racemization may cause subtle shifts or broadening in this region.

Carbon NMR ( C NMR)

Field Strength: 100 MHz

Solvent: CD

| Shift ( | Type | Assignment | Structural Insight |

| 169.5 | Quaternary (C) | C =O (Ester) | Typical ester carbonyl region. |

| 58.2 | Methine (CH) | Deshielded by both the nitrogen and the carbonyl group. | |

| 53.5 | Methyl (CH | O-C H | Diagnostic methyl ester carbon. |

| 12.8 | Methine (CH) | Cyclopropyl C H | Unique high-field shift characteristic of cyclopropyl rings. |

| 4.2 / 4.5 | Methylene (CH | Cyclopropyl C H | Extremely shielded carbons, often appearing near TMS. |

Part 3: Mass Spectrometry (MS)

Experimental Protocol

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

-

Direct Infusion: MeOH/H

O (50:50) with 0.1% Formic Acid.

Fragmentation Pathway

The mass spectrum is dominated by the protonated molecular ion

Primary Ion:

Key Fragments:

-

113:

-

70:

-

88:

[4]

Part 4: Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).

| Wavenumber (cm | Functional Group | Vibrational Mode | Description |

| 2800 – 3200 | Amine Salt (NH | N-H Stretch | Broad, strong absorption characteristic of amino acid salts. Overlaps with C-H stretches. |

| 1745 – 1755 | Ester | C=O Stretch | Sharp, strong band. The definitive marker for the ester functionality. |

| 3010 – 3090 | Cyclopropane | C-H Stretch | Weak, sharp peak often visible on the shoulder of the amine band. Diagnostic for the strained ring. |

| 1200 – 1250 | Ester | C-O Stretch | Strong "fingerprint" band. |

Part 5: Quality Control & Impurity Profiling

For drug development applications, confirming the enantiomeric excess (ee) is strictly required. The (R)-enantiomer is a common impurity.

Chiral Purity Workflow

Standard NMR is insufficient for distinguishing enantiomers without a chiral shift reagent.

Recommended Method: Chiral HPLC

-

Column: Chiralpak IC or AD-H (Immobilized amylose derivatives).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Detection: UV @ 210 nm.

-

Expected Retention: The (S)-enantiomer typically elutes earlier or later depending on the specific column selector; reference standards must be run.

Synthesis & Impurity Flow

Understanding the origin of the compound helps in identifying spectral impurities (e.g., residual solvents, starting materials).

References

-

Boceprevir Synthesis & Characterization

- Njoroge, F. G., et al. "Discovery of Boceprevir, an NS3 Serine Protease Inhibitor of Hepatitis C Virus." Accounts of Chemical Research, 2008.

-

Source:

-

Spectroscopic Data Verification

- Patent US20040077646A1: "Hepatitis C virus protease inhibitors.

-

Source:

-

General Properties of Amino Acid Methyl Ester Hydrochlorides

-

Chemical Supplier Data (Validation)

- Sigma-Aldrich / Merck Product Sheet for CAS 138326-68-8.

-

Source:

Sources

A Senior Application Scientist's Guide to (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride: From Benchtop to Pipeline

Abstract

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride is a non-proteinogenic, chiral amino acid ester that has garnered significant attention as a valuable building block in modern drug discovery. Its defining feature, a constrained cyclopropyl ring attached to the alpha-carbon, imparts unique conformational rigidity and metabolic stability to parent molecules. This guide provides an in-depth technical overview for researchers, medicinal chemists, and drug development professionals. We will explore its physicochemical properties, provide a validated synthesis and quality control workflow, discuss its strategic applications in pharmaceutical R&D, and offer a curated guide to reliable procurement.

The Strategic Value of Cyclopropyl Scaffolds in Medicinal Chemistry

In the landscape of drug design, the pursuit of molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Non-natural amino acids are critical tools in this endeavor, and (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride stands out for its cyclopropyl moiety.

The cyclopropane ring is the smallest carbocycle, and its high degree of ring strain and unique orbital hybridization confer valuable properties:

-

Conformational Rigidity: The rigid three-membered ring locks the α-carbon's substituents into a defined spatial orientation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in higher affinity and potency.[1]

-

Metabolic Stability: The cyclopropyl group is resistant to common metabolic pathways, such as enzymatic oxidation, that typically degrade linear alkyl chains.[1] This can significantly increase a drug candidate's in-vivo half-life, a crucial parameter for optimizing dosing regimens.[1]

-

Vectorial Exit Point: In structure-activity relationship (SAR) studies, the cyclopropyl group serves as an excellent, sterically defined scaffold from which to explore different chemical vectors, allowing for fine-tuning of target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This specific compound, being the methyl ester hydrochloride salt of the (S)-enantiomer, provides a stable, readily handleable, and synthetically versatile starting point for incorporation into peptidomimetics, protease inhibitors, and other complex molecular architectures.[2]

Physicochemical Properties & Specifications

A thorough understanding of a starting material's properties is fundamental to its effective use. The table below summarizes the key specifications for (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride. Sourcing material that meets or exceeds these standards is critical for reproducibility in research and development.

| Property | Value | Source |

| CAS Number | 138326-68-8 | [3][4] |

| Molecular Formula | C₆H₁₂ClNO₂ | [4][5] |

| Molecular Weight | 165.62 g/mol | [3][4][5] |

| Appearance | White to light brown solid | [5] |

| Purity (Typical) | ≥97% | [3][5] |

| Stereochemistry | (S)-enantiomer | |

| InChI Key | SRMSADQSMWKRRW-JEDNCBNOSA-N | |

| Storage Conditions | 4°C, sealed storage, away from moisture | [5] |

Synthesis and Mechanistic Considerations

While this guide is focused on the application and sourcing of the title compound, understanding its synthesis is crucial for appreciating potential impurities and for any potential in-house production. A common route involves the stereoselective synthesis from a suitable chiral precursor.

Causality behind the workflow: The primary challenge in synthesizing this molecule is the establishment of the chiral center at the α-carbon. Using a chiral auxiliary or an asymmetric catalyst is paramount to ensure high enantiomeric excess (e.e.), which is critical for its use in developing stereospecific drugs. The final step typically involves the formation of the hydrochloride salt to improve the compound's stability and handling characteristics as a crystalline solid.

Below is a conceptual workflow diagram for a potential synthetic approach.

Caption: Conceptual workflow for the synthesis of the target compound.

Quality Control & Analytical Characterization

For any building block intended for drug discovery, rigorous quality control is non-negotiable. The identity, purity, and stereochemical integrity of (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride must be unequivocally confirmed.

Core QC Pillars:

-

Identity Confirmation: Primarily achieved via ¹H NMR and Mass Spectrometry (MS). The NMR spectrum should show characteristic peaks for the cyclopropyl protons, the α-proton, and the methyl ester protons, with appropriate chemical shifts and coupling constants.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC), typically with UV detection, is the gold standard for assessing purity. A high-quality sample should exhibit a single major peak, with purity levels typically exceeding 97%.

-

Chiral Integrity: The enantiomeric excess (e.e.) is the most critical parameter. This is determined using chiral HPLC.[6] Direct analysis on a chiral stationary phase (CSP) like a macrocyclic glycopeptide-based column is often effective for underivatized amino acid esters.[7]

Caption: A self-validating Quality Control workflow for incoming material.

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a starting point for determining the enantiomeric excess of the title compound. Optimization may be required based on the specific column and instrumentation available.

Objective: To separate and quantify the (S) and (R) enantiomers of Methyl 2-amino-2-cyclopropylacetate.

-

Instrumentation: HPLC system with UV detector (e.g., 210 nm).

-

Chiral Stationary Phase (CSP): A macrocyclic glycopeptide-based column (e.g., Astec® CHIROBIOTIC® T or equivalent) is recommended for direct analysis of underivatized amino acids.[7]

-

Mobile Phase: A polar ionic or polar organic mode is typically used. A starting point could be a mixture of Methanol/Acetic Acid/Triethylamine (e.g., 100/0.1/0.1 v/v/v). The mobile phase composition is a critical variable for achieving separation and should be systematically optimized.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Sample Preparation: Dissolve ~1 mg of (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride in 1 mL of the mobile phase.

-

Injection Volume: 5-10 µL.

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).

-

Inject a racemic standard (if available) to determine the retention times of both the (S) and (R) enantiomers.

-

Inject the sample solution.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] * 100 (where Area_S is the peak area of the desired (S)-enantiomer and Area_R is the peak area of the undesired (R)-enantiomer).

Trustworthiness: A self-validating protocol requires a system suitability test. Before running the sample, the resolution (Rs) between the two enantiomer peaks in the racemic standard should be ≥ 1.5 to ensure baseline separation and accurate quantification.

Applications in Drug Discovery

The utility of (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride spans various stages of the drug discovery pipeline.

-

Hit-to-Lead Optimization: Incorporating this building block into a hit compound can rapidly generate analogues with improved metabolic stability and potentially higher potency due to conformational constraint.[1]

-

Protease Inhibitors: The defined stereochemistry and rigid structure are highly valuable for designing inhibitors that fit precisely into the active sites of enzymes, such as HCV protease.[2]

-

Peptidomimetics: As a non-natural amino acid, it is used to create peptides with unnatural backbones, making them resistant to proteolytic degradation and improving their therapeutic potential.

-

Neurological Drug Candidates: Cyclic amino acid derivatives are being explored for their potential in developing neuroprotective agents and other drugs targeting the central nervous system.[8]

The strategic introduction of cyclopropyl-containing fragments is a well-established tactic in medicinal chemistry to enhance a wide range of drug properties, including potency, solubility, and metabolic stability.[9]

Supplier & Procurement Guide

Procuring high-quality chemical building blocks is a critical, yet often overlooked, aspect of successful research. The choice of supplier directly impacts experimental reproducibility and the integrity of your results. When sourcing (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride, professionals should prioritize suppliers who provide comprehensive analytical documentation and demonstrate a commitment to quality.

Below is a comparative table of several reputable suppliers. This is not an exhaustive list but represents vendors known to supply specialty chemicals to the research and pharmaceutical industry.

| Supplier | Product Identifier (Example) | Purity Specification | Notes |

| Sigma-Aldrich (Merck) | SY3H3D67FBE0 | 97% | Partnered with Synthonix; provides key documentation like CoA online. |

| MedChemExpress (MCE) | HY-W005014 | ≥97.0% | Provides CoA, HNMR, and SDS data sheets on their product page.[5] |

| BLD Pharmatech | BD225437 | Not specified, but analytical data available | Specializes in research chemicals for pharmaceutical and biotech companies.[4] |

| American Elements | N/A | Can produce to various grades (ACS, Pharmaceutical, etc.) | Focuses on a wide range of materials and can produce to customer specifications.[10] |

| Synthonix | M43448 | 97% | A primary manufacturer, also available through partners like Sigma-Aldrich. |

Due Diligence Checklist for Supplier Selection:

-

Request a Lot-Specific Certificate of Analysis (CoA): Do not rely on generic technical data sheets. The CoA should confirm the identity, purity (HPLC), and chiral purity (chiral HPLC) of the specific batch you are purchasing.

-

Verify CAS Number and Structure: Ensure the supplier's product information correctly lists the CAS number (138326-68-8) and the (S)-stereochemistry.

-

Inquire about Scalability: If your project may advance to later stages, confirm the supplier's capability to provide larger, kilogram-scale quantities with consistent quality.

-

Technical Support: A reliable supplier should have accessible technical support to answer questions about product specifications, stability, and handling.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound.

-

Hazard Statements: The compound is typically associated with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4][10]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood.[10]

-

Storage: The hydrochloride salt is hygroscopic. Store in a tightly sealed container in a cool, dry place. For long-term storage, 4°C is recommended.[5] If dissolved in a solvent, store at -20°C for one month or -80°C for up to six months.[5]

Conclusion

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique combination of conformational rigidity, metabolic stability, and synthetic accessibility makes it a high-value building block for developing next-generation therapeutics. By understanding its properties, implementing rigorous quality control, and selecting reputable suppliers, researchers can confidently leverage this powerful scaffold to accelerate their drug discovery programs.

References

-

Methyl 2-amino-2-cyclopropylacetate hydrochloride | CAS 535936-86-8. American Elements. [Link]

-

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride. MySkinRecipes. [Link]

-

Methyl 2-cyclopropylacetate | C6H10O2 | CID 317679. PubChem, National Institutes of Health. [Link]

-

The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. A-Z Chemistry. [Link]

-

methyl 2-amino-2-cyclopropylacetate,hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Methyl 2-amino-2-cyclopropylacetate | C6H11NO2 | CID 14040494. PubChem, National Institutes of Health. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PubMed Central, National Institutes of Health. [Link]

-

Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline. MDPI. [Link]

-

Cas 112193-77-8,CYCLEN SULFATE (1:2) 95. LookChem. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]

-

Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures... ResearchGate. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride [myskinrecipes.com]

- 3. labsolu.ca [labsolu.ca]

- 4. BLDpharm - Bulk Product Details [bldpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. namiki-s.co.jp [namiki-s.co.jp]

- 10. americanelements.com [americanelements.com]

Methodological & Application

Application Notes and Protocols: (S)-Methyl 2-amino-2-cyclopropylacetate Hydrochloride as a Ligand in Asymmetric Catalysis

An in-depth guide to the application of (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride as a chiral ligand in catalysis for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Cyclopropylamines and the Role of Asymmetric C-H Activation

Chiral cyclopropylamines are privileged structural motifs in medicinal chemistry, valued for their unique conformational constraints and metabolic stability, which can enhance the potency and pharmacokinetic properties of drug candidates.[1] The efficient synthesis of enantiomerically pure cyclopropylamines is, therefore, a significant objective in modern organic synthesis. A powerful and atom-economical approach to this challenge is the asymmetric C-H activation of prochiral cyclopropylmethylamines.[2] This strategy allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds with high stereocontrol, obviating the need for pre-functionalized substrates.

(S)-Methyl 2-amino-2-cyclopropylacetate, as its hydrochloride salt, is a chiral building block derived from the non-proteinogenic amino acid cyclopropylglycine. Its structure, featuring a primary amine and a methyl ester, makes it an excellent candidate for use as a bidentate ligand in transition metal catalysis. Specifically, it belongs to the class of mono-protected amino acid (MPAA) ligands, which have shown remarkable success in palladium-catalyzed asymmetric C-H functionalization reactions.[2] This guide provides a detailed overview of the application of (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride as a ligand in the palladium-catalyzed asymmetric arylation of cyclopropyl C-H bonds, a transformation of significant synthetic utility.

Mechanism and the Role of the Ligand in Stereocontrol

The proposed catalytic cycle for the palladium-catalyzed asymmetric C-H arylation of a cyclopropylmethylamine with an aryl iodide is depicted below. The reaction is believed to proceed through a Pd(II)/Pd(IV) cycle.[2]

Figure 1: Proposed Catalytic Cycle for Pd-Catalyzed Asymmetric C-H Arylation.

The key to the enantioselectivity of this transformation lies in the chiral environment created by the (S)-Methyl 2-amino-2-cyclopropylacetate ligand (L*). The ligand coordinates to the palladium center through the amino group and the carbonyl oxygen of the ester. This bidentate coordination creates a chiral pocket around the metal. During the concerted metalation-deprotonation (CMD) step, the substrate, a prochiral cyclopropylmethylamine, coordinates to the palladium catalyst. The chiral ligand directs the C-H activation to one of the two enantiotopic C-H bonds on the cyclopropane ring, leading to the formation of a single enantiomer of the cyclometalated intermediate. Subsequent oxidative addition of the aryl iodide, followed by reductive elimination, furnishes the enantiomerically enriched arylated product and regenerates the active catalyst.

Ligand Properties

| Property | Value |

| IUPAC Name | (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride |

| Molecular Formula | C₆H₁₂ClNO₂ |

| Molecular Weight | 165.62 g/mol |

| Appearance | White to off-white solid |

| Chirality | (S)-enantiomer |

Experimental Protocols

This protocol describes a general procedure for the palladium-catalyzed asymmetric arylation of a cyclopropylmethylamine using (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride as the chiral ligand.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride

-

Cyclopropylmethylamine substrate (e.g., N-(cyclopropylmethyl)-2,2,2-trifluoroacetamide)

-

Aryl iodide (e.g., 4-iodotoluene)

-

Silver carbonate (Ag₂CO₃)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous solvent (e.g., Dichloromethane, DCM)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Pre-formation (in situ):

-

To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%).

-

Add (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride (0.024 mmol, 2.4 mol%).

-

Add K₂CO₃ (0.024 mmol, 2.4 mol%) to neutralize the hydrochloride salt and generate the free amine ligand.

-

Add anhydrous DCM (1.0 mL).

-

Stir the mixture at room temperature for 30 minutes. The formation of the active catalyst is often indicated by a color change.

-

-

Reaction Setup:

-

To the pre-formed catalyst mixture, add the cyclopropylmethylamine substrate (1.0 mmol, 1.0 equiv).

-

Add the aryl iodide (1.2 mmol, 1.2 equiv).

-

Add Ag₂CO₃ (1.2 mmol, 1.2 equiv) as the oxidant and halide scavenger.

-

Seal the Schlenk tube and stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 24 hours). Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with DCM and filter through a pad of Celite to remove insoluble salts.

-

Wash the Celite pad with additional DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

-

Analysis:

-

Determine the yield of the isolated product.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

-

Expected Results and Substrate Scope

The following table provides hypothetical yet representative results for the asymmetric arylation of N-(cyclopropylmethyl)-2,2,2-trifluoroacetamide with various aryl iodides, based on data from similar systems.[2]

| Entry | Aryl Iodide | Product | Yield (%) | ee (%) |

| 1 | 4-Iodotoluene | N-((2-(p-tolyl)cyclopropyl)methyl)-2,2,2-trifluoroacetamide | 85 | 95 |

| 2 | 4-Iodoanisole | N-((2-(4-methoxyphenyl)cyclopropyl)methyl)-2,2,2-trifluoroacetamide | 82 | 93 |

| 3 | 1-Iodo-4-(trifluoromethyl)benzene | N-((2-(4-(trifluoromethyl)phenyl)cyclopropyl)methyl)-2,2,2-trifluoroacetamide | 78 | 96 |

| 4 | 2-Iodonaphthalene | N-((2-(naphthalen-2-yl)cyclopropyl)methyl)-2,2,2-trifluoroacetamide | 75 | 92 |

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous.

-

Optimize the reaction temperature and time.

-

Screen different silver salts (e.g., AgOAc, Ag₂O).

-

Increase the catalyst loading slightly (e.g., to 5 mol%).

-

-

Low Enantioselectivity:

-

Ensure the purity of the chiral ligand.

-

Screen different solvents, as solvent polarity can influence stereoselectivity.

-

Lower the reaction temperature.

-

-

Incomplete Reaction:

-

Increase the reaction time.

-

Ensure efficient stirring.

-

Check the activity of the palladium precursor.

-

Conclusion

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride is a promising and readily accessible chiral ligand for asymmetric catalysis. Its application in palladium-catalyzed C-H activation reactions offers an efficient route to valuable, enantiomerically enriched cyclopropylamine derivatives. The protocol described herein, based on well-established principles of catalysis with MPAA ligands, provides a solid foundation for researchers to explore the full potential of this ligand in the synthesis of complex molecules for pharmaceutical and agrochemical applications.

References

-

Palladium(II)-catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines. Journal of the American Chemical Society, [Link][2]

-

Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor. Chemical Science, [Link][1]

-

Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphonates. Organic Chemistry Frontiers, [Link]

-

Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. European Journal of Organic Chemistry, [Link]

Sources

Application Note: High-Throughput Screening with (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride

Introduction: The Strategic Value of Constrained Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is paramount. The incorporation of unique structural motifs into small molecule libraries is a key strategy in achieving these goals. (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride, a chiral cyclopropyl-containing amino acid derivative, represents a valuable building block for constructing such libraries. Its inherent conformational rigidity, stemming from the three-membered cyclopropyl ring, offers a distinct advantage in drug design by reducing the entropic penalty upon binding to a biological target. This can lead to a significant improvement in binding affinity and, consequently, potency.

The cyclopropyl group is an increasingly utilized pharmacophore in drug development, known to enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[1][2] Furthermore, the defined stereochemistry of the (S)-enantiomer allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions within a target's binding site. This application note provides a comprehensive guide for the utilization of (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of protein-protein interactions (PPIs), a target class where the constrained nature of this scaffold can be particularly advantageous.

Rationale for Screening: Targeting Protein-Protein Interactions

Many disease pathways are driven by specific protein-protein interactions. The interfaces of these interactions are often characterized by shallow grooves and pockets, making them challenging to target with traditional small molecules. Constrained peptides and peptidomimetics have emerged as a promising approach to disrupt these interactions. The rigid cyclopropyl scaffold of (S)-Methyl 2-amino-2-cyclopropylacetate can serve as a mimic of a beta-turn or other secondary structures, providing a starting point for the design of potent PPI inhibitors.

This application note will focus on a hypothetical HTS campaign to identify inhibitors of the interaction between the tumor suppressor p53 and its negative regulator, MDM2. The p53-MDM2 interaction is a critical node in cancer biology, and its inhibition is a validated therapeutic strategy.

High-Throughput Screening Workflow

A typical HTS campaign involves several key stages, from initial assay development to hit confirmation and validation.[3][4] The overall workflow for screening a library incorporating (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride is depicted below.

Caption: High-Throughput Screening Workflow.

Assay Development and Miniaturization

The success of any HTS campaign hinges on the development of a robust, reproducible, and cost-effective assay. For the p53-MDM2 interaction, a Fluorescence Polarization (FP) assay is a suitable choice. FP is a homogeneous assay format that measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.

Principle of the Fluorescence Polarization Assay

In this assay, a fluorescently labeled p53-derived peptide will be used. When unbound, the peptide is small and tumbles rapidly in solution, resulting in a low FP signal. Upon binding to the larger MDM2 protein, the tumbling rate of the peptide-protein complex slows down, leading to a higher FP signal. A compound that inhibits the p53-MDM2 interaction will displace the fluorescent peptide, causing a decrease in the FP signal.

Caption: Principle of the Fluorescence Polarization Assay.

Assay Miniaturization and Validation

For HTS, the assay needs to be miniaturized to a 384- or 1536-well plate format to reduce reagent consumption and increase throughput.[5][6] Before initiating the screen, the assay must be rigorously validated to ensure its reliability. A key performance metric is the Z'-factor, which is a statistical measure of the separation between the positive and negative controls.[5] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[5]

Table 1: Key Parameters for Assay Validation

| Parameter | Description | Acceptance Criteria |

| Z'-Factor | A measure of assay quality, calculated from the means and standard deviations of the positive and negative controls. | Z' ≥ 0.5 |

| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | S/B ≥ 2 |

| Coefficient of Variation (%CV) | A measure of the variability of the signal, calculated as (standard deviation / mean) * 100. | %CV ≤ 10% |

| DMSO Tolerance | The maximum concentration of dimethyl sulfoxide (DMSO), the compound solvent, that does not significantly affect assay performance. | Typically ≤ 1% |

Detailed Protocols

Protocol 1: Preparation of Compound Plates

-

Compound Stock Solution: Prepare a 10 mM stock solution of (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride and other library compounds in 100% DMSO.

-

Intermediate Plates: Create intermediate compound plates by diluting the stock solutions in DMSO to an appropriate concentration (e.g., 1 mM).

-

Assay-Ready Plates: Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the intermediate compound solutions to the bottom of 384-well assay plates. This will result in a final compound concentration of 10 µM in a 10 µL assay volume.

Protocol 2: Fluorescence Polarization HTS Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20.

-

Prepare a solution of MDM2 protein in assay buffer at twice the final desired concentration.

-

Prepare a solution of the fluorescently labeled p53 peptide in assay buffer at twice the final desired concentration.

-

-

Assay Procedure (384-well format):

-

To each well of the assay plate containing the pre-dispensed compounds, add 5 µL of the MDM2 protein solution using an automated dispenser.

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of the fluorescent p53 peptide solution to all wells.

-

Centrifuge the plates briefly to ensure proper mixing.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the fluorescence polarization on a plate reader equipped with the appropriate filters.

-

-

Controls:

-

Negative Control (0% Inhibition): Wells containing DMSO instead of a library compound.

-

Positive Control (100% Inhibition): Wells containing a known p53-MDM2 inhibitor (e.g., Nutlin-3) or wells without MDM2 protein.

-

Table 2: Example Reagent Concentrations for FP Assay

| Reagent | Final Concentration |

| MDM2 Protein | 50 nM |

| Fluorescent p53 Peptide | 10 nM |

| Library Compound | 10 µM |

| DMSO | 0.1% |

Data Analysis and Hit Identification

The raw data from the plate reader will be normalized to the controls on each plate. The percent inhibition for each compound can be calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

A "hit" is typically defined as a compound that exhibits a percent inhibition greater than a certain threshold, often three times the standard deviation of the negative control.

Hit Confirmation and Follow-up Studies

All initial hits from the primary screen must be subjected to a rigorous confirmation process to eliminate false positives.[3]

-

Re-testing: Confirmed hits are re-tested in the primary assay to ensure their activity is reproducible.

-

Dose-Response Curves: Active compounds are tested at multiple concentrations to determine their potency (IC50 value).

-

Orthogonal Assays: The activity of confirmed hits should be verified in a different assay format that relies on a different detection technology (e.g., a time-resolved fluorescence resonance energy transfer [TR-FRET] assay) to rule out assay-specific artifacts.

-

Preliminary Structure-Activity Relationship (SAR) Analysis: The structures of the confirmed hits containing the (S)-Methyl 2-amino-2-cyclopropylacetate scaffold should be analyzed to identify common structural features that contribute to activity. This will guide the synthesis of analogs for lead optimization.

Conclusion

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride is a valuable and versatile building block for the construction of small molecule libraries for high-throughput screening. Its unique conformational constraints and potential for enhancing metabolic stability make it particularly well-suited for targeting challenging protein-protein interactions. By following a systematic and rigorous HTS workflow, from assay development and validation to hit confirmation and follow-up studies, researchers can effectively leverage this scaffold to identify novel and potent therapeutic leads. The protocols and strategies outlined in this application note provide a solid framework for initiating such a drug discovery campaign.

References

-

American Elements. (n.d.). Methyl 2-amino-2-cyclopropylacetate hydrochloride. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride. Retrieved from [Link]

- Ghannam, A., et al. (2020). Mega-High-Throughput Screening Platform for the Discovery of Biologically Relevant Sequence-Defined Non-Natural Polymers. Journal of the American Chemical Society, 142(25), 11084–11095.

-

INNOPHARMCHEM. (n.d.). methyl 2-amino-2-cyclopropylacetate,hydrochloride. Retrieved from [Link]

-

BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

- Banerjee, S., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry.

- Mishra, R. K., & Kumar, A. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Analytical & Pharmaceutical Research, 3(4).

-

National Center for Biotechnology Information. (n.d.). Methyl 2-cyclopropylacetate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-amino-2-cyclopropylacetate. PubChem Compound Database. Retrieved from [Link]

- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.

- Lindsley, C. W., & MacMillan, D. W. C. (2013). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. ACS Chemical Biology, 8(8), 1638–1647.

- Chesi, M., et al. (2023). Drug combinations identified by high-throughput screening promote cell cycle transition and upregulate Smad pathways in myeloma. Blood Advances, 7(15), 4038–4052.

- Kumar, A., et al. (2022). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Biomolecular Structure and Dynamics, 40(18), 8145–8162.

- Ayaz, M., et al. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(16), 8887.

- González-Bacerio, J., et al. (2020). Development of a High-Throughput Screening Assay to Identify Inhibitors of the Major M17-Leucyl Aminopeptidase from Trypanosoma cruzi Using RapidFire Mass Spectrometry. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 613–622.

- Karawaj, C., et al. (2018). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 24(51), 13531–13539.

-

BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

- Basit, A., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1157.

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

Analytical techniques for (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride quantification

Application Note: Comprehensive Analytical Profiling of (S)-Methyl 2-amino-2-cyclopropylacetate Hydrochloride

Executive Summary & Analytical Strategy

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride (CAS 535936-86-8) is a critical chiral building block, often employed in the synthesis of peptidomimetics and antiviral agents (e.g., HCV protease inhibitors).[1]

The Analytical Challenge:

-

Lack of Chromophore: The molecule possesses an aliphatic cyclopropyl group and a methyl ester.[1] It lacks the conjugated

-systems required for standard UV detection (254 nm).[1] -

Stereochemistry: The (S)-configuration is essential for biological activity; the (R)-enantiomer is a critical impurity.[1]

-

Stability: As an amino acid ester, the free base is prone to rapid cyclization (diketopiperazine formation) or hydrolysis.[1] The hydrochloride salt is stable, but solution-state analysis requires strict pH control.[1]

The Solution: This guide moves beyond antiquated thin-layer chromatography (TLC) methods. We propose a Charged Aerosol Detection (CAD) workflow for assay/purity to eliminate the need for complex derivatization, coupled with a Polysaccharide-based Normal Phase HPLC for chiral resolution.

Analytical Decision Matrix

The following decision tree illustrates the logic behind selecting the appropriate detection technique based on the physicochemical properties of the analyte.

Figure 1: Analytical method selection strategy prioritizing direct detection (CAD) over derivatization for non-chromophoric amino acid esters.

Protocol A: Assay and Chemical Purity by HPLC-CAD

Rationale: Charged Aerosol Detection (CAD) offers near-universal response independent of chemical structure.[1][2] Unlike Refractive Index (RI), CAD is compatible with gradient elution, allowing for the separation of the main peak from hydrolysis degradants (free acid).

Reagents:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Volatile buffer required for CAD).[1]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

-

Diluent: 0.05% TFA in Water (Maintains salt stability).[1]

Instrument Parameters:

| Parameter | Setting |

| Column | C18 (e.g., Waters XSelect HSS T3), 150 x 4.6 mm, 3.5 µm |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detector | Charged Aerosol Detector (Evaporation Temp: 35°C) |

| Injection Vol | 10 µL |

| Run Time | 25 minutes |

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 98 | 2 |

| 15.0 | 40 | 60 |

| 15.1 | 98 | 2 |

| 25.0 | 98 | 2 |

Critical Technical Insight: The use of TFA serves two purposes:

-

Ion Pairing: It improves the peak shape of the primary amine by suppressing silanol interactions.[1]

-

Stability: It keeps the sample environment acidic, preventing the methyl ester from hydrolyzing to the free acid (2-amino-2-cyclopropylacetic acid) during the run.

Protocol B: Enantiomeric Purity by Normal Phase Chiral HPLC